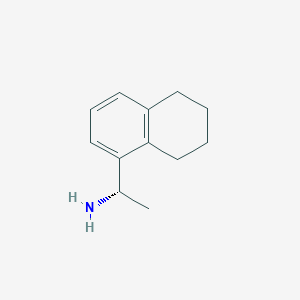
2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-n-(2-methoxyethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-n-(2-methoxyethyl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a pharmacophore in drug design. The presence of both amino and chloro substituents on the pyrazole ring, along with the methoxyethyl acetamide moiety, provides a unique structural framework that can interact with various biological targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-n-(2-methoxyethyl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound, such as 1,3-diketone or β-keto ester, under acidic or basic conditions.
Introduction of the Chloro Group: The chloro substituent can be introduced via chlorination of the pyrazole ring using reagents like thionyl chloride or phosphorus oxychloride.
Amination: The amino group can be introduced by nucleophilic substitution of the chloro group with ammonia or an amine.
Attachment of the Methoxyethyl Acetamide Moiety: This step involves the reaction of the amino-chloro-pyrazole intermediate with 2-methoxyethylamine and acetic anhydride or acetyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction of the chloro group can lead to the formation of the corresponding dechlorinated pyrazole derivative.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or nitric acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dechlorinated pyrazole derivatives.
Substitution: Functionalized pyrazole derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-n-(2-methoxyethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: As a pharmacophore in the design of new drugs targeting various diseases, including cancer, inflammation, and infectious diseases.
Biological Studies: Used as a tool compound to study the biological pathways and molecular targets involved in disease processes.
Chemical Biology: Employed in the development of chemical probes to investigate protein-ligand interactions and enzyme mechanisms.
Industrial Applications: Potential use in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-n-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structural features allow it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of the target, resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Amino-1h-pyrazol-1-yl)-n-(2-methoxyethyl)acetamide: Lacks the chloro substituent, which may affect its binding affinity and selectivity.
2-(3-Amino-4-chloro-1h-pyrazol-1-yl)acetamide: Lacks the methoxyethyl group, which may influence its solubility and pharmacokinetic properties.
2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-n-ethylacetamide: Has an ethyl group instead of a methoxyethyl group, potentially altering its biological activity.
Uniqueness
2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-n-(2-methoxyethyl)acetamide is unique due to the combination of the amino, chloro, and methoxyethyl acetamide moieties. This unique structure provides a distinct pharmacophore that can interact with a wide range of biological targets, making it a valuable compound in drug discovery and development.
Eigenschaften
Molekularformel |
C8H13ClN4O2 |
|---|---|
Molekulargewicht |
232.67 g/mol |
IUPAC-Name |
2-(3-amino-4-chloropyrazol-1-yl)-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C8H13ClN4O2/c1-15-3-2-11-7(14)5-13-4-6(9)8(10)12-13/h4H,2-3,5H2,1H3,(H2,10,12)(H,11,14) |
InChI-Schlüssel |
NBWINZYZVKBQKE-UHFFFAOYSA-N |
Kanonische SMILES |
COCCNC(=O)CN1C=C(C(=N1)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[[2-(4-bromo-1-methylimidazol-2-yl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl]oxy]acetic acid](/img/structure/B13534255.png)

![2-[3-(Dimethylamino)propoxy]aceticacidhydrochloride](/img/structure/B13534272.png)





![6,6-Difluorobicyclo[3.1.0]hex-2-ylamine](/img/structure/B13534314.png)

